molecular formula C24H36N2O18S3 B1218554 Glucosulfone sodium CAS No. 554-18-7

Glucosulfone sodium

Cat. No. B1218554
CAS RN: 554-18-7
M. Wt: 736.7 g/mol
InChI Key: SQQCWHCJRWYRLB-UHFFFAOYSA-N
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Description

Glucosulfone Sodium, also known as Promin, is a sulfone drug . It has a molecular formula of C24H34N2Na2O18S3 and a molecular weight of 780.69 . The compound is used to treat mycobacterial infections, such as tuberculosis and leprosy .


Molecular Structure Analysis

The molecular structure of Glucosulfone Sodium is represented by the formula C24H34N2Na2O18S3 . The percent composition is C 36.92%, H 4.39%, N 3.59%, Na 5.89%, O 36.89%, S 12.32% .


Physical And Chemical Properties Analysis

The molecular formula of Glucosulfone Sodium is C24H34N2Na2O18S3 and it has a molecular weight of 780.69 . The percent composition is C 36.92%, H 4.39%, N 3.59%, Na 5.89%, O 36.89%, S 12.32% .

Scientific Research Applications

Environmental Impact and Biodegradation

Glutaraldehyde, a biocide with potential releases to the environment, is acutely toxic to aquatic organisms. Studies indicate that glutaraldehyde tends to remain in the aquatic compartment with little tendency to bioaccumulate. It is stable under acidic to neutral conditions and to sunlight but unstable at elevated temperatures and under alkaline conditions. It is readily biodegradable in freshwater environments and potentially in marine environments as well. Biodegradation under aerobic conditions leads to CO2 via glutaric acid, and under anaerobic conditions, it metabolizes to 1,5-pentanediol. Sodium bisulfite is recommended for inactivating glutaraldehyde before disposal to treatment systems (Leung, 2001).

Glucosulfonic Acid in Nanocatalysis

Glucosulfonic acid immobilized on Fe3O4 magnetic nanoparticles (GSA@MNPs) serves as an efficient and magnetically reusable nanocatalyst for the synthesis of polyhydroquinoline and 2,3-dihydroquinazolin-4(1H)-one derivatives. This catalyst shows good to high yields in ethanol and can be easily separated from the reaction mixture using an external magnetic field, demonstrating its potential for repeated use without significant loss of catalytic efficiency. The catalyst was characterized using various spectroscopic and imaging techniques (Hajjami & Tahmasbi, 2015).

Glucosulfonic Acid for Analytical Applications

The spectrophotometric determination of glucosamine, a compound related to glucosulfone sodium, can be optimized using sodium 1,2-naphthoquinone-4-sulphonate (NQS) in alkaline medium. This method is rapid, sensitive, and simple, and suitable for determining glucosamine in dosage forms. The optimized method demonstrates good accuracy and precision, comparing favorably with other techniques such as HPLC (Mahmoud et al., 2018).

properties

IUPAC Name

disodium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-1-[4-[4-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-1-sulfonatohexyl]amino]phenyl]sulfonylanilino]hexane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2O18S3.2Na/c27-9-15(29)17(31)19(33)21(35)23(46(39,40)41)25-11-1-5-13(6-2-11)45(37,38)14-7-3-12(4-8-14)26-24(47(42,43)44)22(36)20(34)18(32)16(30)10-28;;/h1-8,15-36H,9-10H2,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2/t15-,16-,17-,18-,19+,20+,21-,22-,23?,24?;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLGJEMIZSAJFN-AAFOHLTDSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(C(C(C(C(CO)O)O)O)O)S(=O)(=O)[O-])S(=O)(=O)C2=CC=C(C=C2)NC(C(C(C(C(CO)O)O)O)O)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)S(=O)(=O)[O-])S(=O)(=O)C2=CC=C(C=C2)NC([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2Na2O18S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

551-89-3 (Parent)
Record name Glucosulfone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10873666
Record name Glucosulfone sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

780.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glucosulfone sodium

CAS RN

554-18-7
Record name Glucosulfone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glucosulfone sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glucosulfone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.241
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLUCOSULFONE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6RLN7D44F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
180
Citations
K Toman - TOMAN'S TUBERCULOSIS, 2004 - books.google.com
… For the first time, it was demonstrated that a chemotherapeutic agent–a derivative of dapsone, known as promin (glucosulfone sodium)–was capable of stopping the progress of …
Number of citations: 7 books.google.com
DT Carr, HA BROWN, CH HODGSON… - Journal of the …, 1950 - jamanetwork.com
… She was given, in addition, para-aminosalicylic acid and glucosulfone sodium (sodium p,p'-diaminodiphenylsulfoneN,… Administration of glucosulfone sodium had been discontinued on …
Number of citations: 25 jamanetwork.com
M Matumoto, T Omori, K Harada, Y Inaba… - Jikken Igaku Zasshi …, 1959 - cabdirect.org
… , oxytetracycline, erythrocin, penicillin and chloramphenicol, but not significantly susceptible to streptomycin and sulfonamides (sulfisomidine, sulfa-diazine, glucosulfone sodium, and …
Number of citations: 3 www.cabdirect.org
G MALLEY - AMA Archives of Internal Medicine, 1954 - jamanetwork.com
… One of the first of this group of drugs to be evaluated was glucosulfone sodium … The latter was shown to give the same results in guinea pigs as twice the dose of glucosulfone sodium. It …
Number of citations: 4 jamanetwork.com
JH PETERS, GR GORDON, RR JACOBSON - leprev.ilsl.br
Sulfoxone was administered to 1 4 patients and the leveIs of dapsone (DOS) and monoacetyldapsone (MADDS) in plasma and urine were determined by spectro photofluorometric …
Number of citations: 2 leprev.ilsl.br
BC At - jamanetwork.com
… a meeting of the Belgian Society for Tropical Medicine, Hugon and Pieron reported on the results obtained in the course of three years by treat-ment of leprosy with glucosulfone sodium …
Number of citations: 0 jamanetwork.com
SK Noordeen - Clinics in dermatology, 2016 - Elsevier
… the possibility of using these drugs in the treatment of leprosy; thus came an important development in chemotherapy of leprosy, with Faget evaluating a sulfone, glucosulfone sodium (…
Number of citations: 43 www.sciencedirect.com
RL DeGowin - Archives of Internal Medicine, 1967 - jamanetwork.com
… heightened when the inhibitory action of dapsone against Mycobacterium avium in rabbitslfl and of glucosulfone sodium (Promin, one of the new substituted de¬ …
Number of citations: 74 jamanetwork.com
WJ Donnelly - Postgraduate Medicine, 1964 - Taylor & Francis
Tuberculosis and Proteinuria Page 1 I tl CLINICOPATHOLOGIC t!~:=:~ t
Number of citations: 2 www.tandfonline.com
J Grosset - Antimicrobial Agents: Antibacterials and Antifungals, 2005 - Wiley Online Library
… At the end of the 1930s, a derivative of the parent sulfone, glucosulfone sodium (or Promin), proved active against experimental tuberculosis in the guinea pig, but too toxic for use in …
Number of citations: 1 onlinelibrary.wiley.com

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